molecular formula C7H6ClNO B3282686 5-(Chloromethyl)pyridine-2-carbaldehyde CAS No. 754920-10-0

5-(Chloromethyl)pyridine-2-carbaldehyde

Cat. No.: B3282686
CAS No.: 754920-10-0
M. Wt: 155.58 g/mol
InChI Key: ALDZVBVUEXXNLP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)pyridine-2-carbaldehyde is an organic compound with the chemical formula C7H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group and an aldehyde group attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)pyridine-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Condensation Reactions: The aldehyde group can undergo condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

    Oxidation and Reduction: The aldehyde group can be further oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Condensation Reactions: Reagents such as primary amines or hydrazines in the presence of acid catalysts.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Condensation Reactions: Formation of Schiff bases or hydrazones.

    Oxidation: Formation of pyridine-2-carboxylic acid.

    Reduction: Formation of 5-(chloromethyl)pyridine-2-methanol.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by forming covalent bonds with active site residues. The aldehyde group can react with nucleophilic amino acid residues, leading to the inhibition of enzyme activity. Additionally, the chloromethyl group can participate in alkylation reactions, modifying biomolecules and affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-(chloromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDZVBVUEXXNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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